molecular formula C25H25FN2O2S B3519475 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine

1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine

Cat. No.: B3519475
M. Wt: 436.5 g/mol
InChI Key: QMLCFPJSTJSWEV-UHFFFAOYSA-N
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Description

Chemical compounds like the one you mentioned are usually characterized by their structural features. They often contain functional groups that determine their chemical behavior. For example, the “benzyloxy” and “methoxy” groups are ether functional groups, which are known for their stability and resistance to hydrolysis . The “carbonothioyl” group is a thioester, which is an important functional group in biochemistry, known for its involvement in the formation of acetyl-CoA . The “fluorophenyl” group contains a fluorine atom, which can greatly influence the compound’s reactivity and biological activity .


Synthesis Analysis

The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. For example, the “benzyloxy” and “methoxy” groups could be introduced via etherification reactions . The “carbonothioyl” group could be introduced via a condensation reaction . The “fluorophenyl” group could be introduced via electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information on the types of atoms present, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The chemical reactions of such compounds would be largely determined by their functional groups. For example, the ether groups might undergo reactions with strong acids to form alcohols and alkyl halides . The thioester group might undergo hydrolysis, aminolysis, or reduction reactions . The fluorine atom might participate in nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . Computational methods can also be used to predict these properties .

Mechanism of Action

If this compound is intended for use as a drug, its mechanism of action would depend on its structure and the biological target it interacts with. It could act as an inhibitor or activator of a particular enzyme, or it could interact with a receptor to modulate its activity .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on such compounds could involve optimizing their synthesis, studying their reactivity, investigating their biological activity, and developing applications for them in areas such as medicine or materials science .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methoxy-4-phenylmethoxyphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2S/c1-29-24-17-20(7-12-23(24)30-18-19-5-3-2-4-6-19)25(31)28-15-13-27(14-16-28)22-10-8-21(26)9-11-22/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLCFPJSTJSWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine
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1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine
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1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}-4-(4-fluorophenyl)piperazine

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